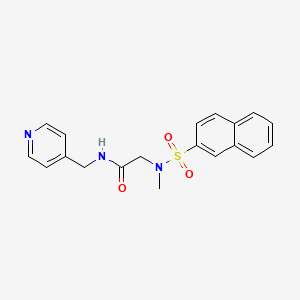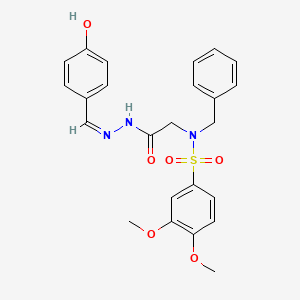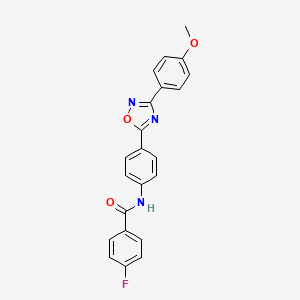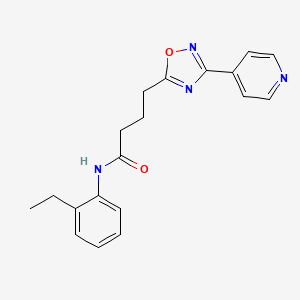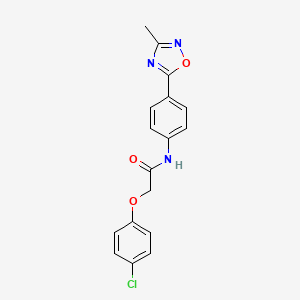
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the inhibition of DNA synthesis and repair. The compound binds to DNA and prevents the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately triggers cell death.
Biochemical and Physiological Effects:
This compound has been found to affect several biochemical and physiological processes in cancer cells. It has been shown to increase reactive oxygen species (ROS) levels, disrupt mitochondrial function, and activate the MAPK signaling pathway. These effects contribute to the selective cytotoxicity of the compound towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is its poor solubility in water, which may affect its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide. One area of research is the optimization of the compound's structure to improve its solubility and efficacy. Another area is the investigation of its potential in combination with other anticancer agents. Additionally, the development of novel drug delivery systems for this compound may enhance its therapeutic potential. Further preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound as an anticancer agent.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with N-butyl-N-methylamine, followed by the reaction with 2-hydroxy-7-methylquinoline. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential as an anticancer agent. It has shown selective cytotoxicity towards cancer cells, while sparing normal cells. The compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells. It has also been shown to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-butyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)28-3)15-18-14-17-11-10-16(2)13-20(17)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRILMEPSVMPOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

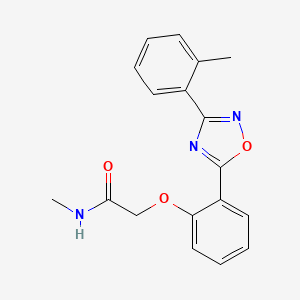
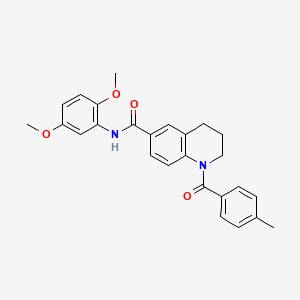
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
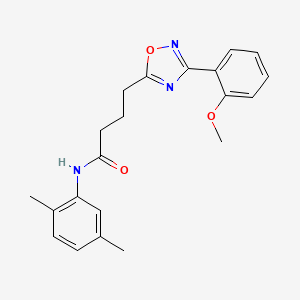

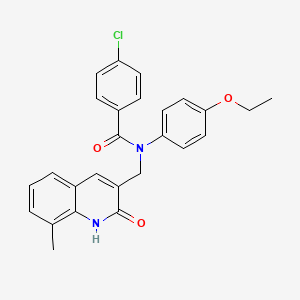
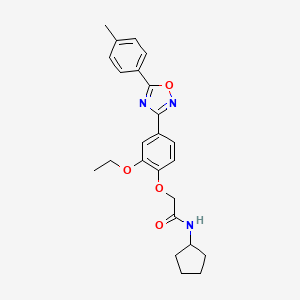
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
